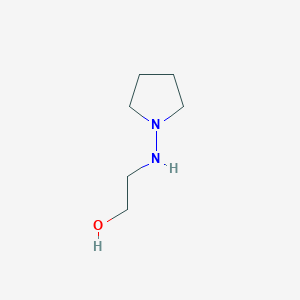

2-(Pyrrolidin-1-ylamino)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-(pyrrolidin-1-ylamino)ethanol |

InChI |

InChI=1S/C6H14N2O/c9-6-3-7-8-4-1-2-5-8/h7,9H,1-6H2 |

InChI Key |

UZRGTTDHNSBOAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)NCCO |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Pyrrolidin 1 Ylamino Ethanol

Chemical Reactions Involving the Hydroxyl Group

The hydroxyl group of 2-(pyrrolidin-1-ylamino)ethanol readily participates in several key reactions, including oxidation, reduction, etherification, and esterification.

Oxidation Pathways and Product Characterization

The oxidation of the primary alcohol in this compound can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general principles of alcohol oxidation can be applied. For instance, the oxidation of analogous 2-substituted pyrrolidines has been shown to yield pyrrolidones. researchgate.net The thermal oxidation of pyrrolidine (B122466) itself results in a complex mixture, with 2-pyrrolidone being a major product. tamu.edu

Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the formation of carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are typically employed.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | PCC, Dess-Martin Periodinane | 2-(Pyrrolidin-1-ylamino)acetaldehyde |

| This compound | KMnO4, CrO3 | 2-(Pyrrolidin-1-ylamino)acetic acid |

Reduction Reactions and Formation of Related Alcohols

The term "reduction" in the context of the hydroxyl group of this compound is less common, as the alcohol functionality is already in a reduced state. However, if the hydroxyl group were first oxidized to a carbonyl group (aldehyde or ketone), that intermediate could then be reduced back to an alcohol. For instance, the reduction of a pyrrolidin-2-one derivative, a related cyclic amide, can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). rsc.org

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification to form ethers and esterification to form esters.

Etherification: This reaction typically involves the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis).

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride), often in the presence of an acid catalyst, yields an ester.

Chemical Reactions Involving the Amine Functionality

The tertiary amine in the pyrrolidine ring is a key site for various chemical transformations, primarily acting as a nucleophile.

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom in the pyrrolidine ring of this compound can participate in nucleophilic substitution reactions. As a tertiary amine, it can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction proceeds via an SN2 mechanism. nih.gov

Table 2: Example of Nucleophilic Substitution at the Nitrogen Center

| Reactant | Reagent | Product |

| This compound | Methyl Iodide (CH3I) | 1-(2-Hydroxyethyl)-1-methylpyrrolidin-1-ium iodide |

Coordination Chemistry and Ligand Applications

2-(Pyrrolidin-1-ylamino)ethanol as a Bidentate or Polydentate Ligand

This compound functions effectively as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms simultaneously. The two donor atoms are the tertiary nitrogen of the pyrrolidine (B122466) ring and the oxygen atom of the ethanol (B145695) group. Upon deprotonation of the hydroxyl group, the resulting alcoholate (or ethanolate) moiety forms a strong bond with the metal center.

This chelation results in the formation of a stable five-membered ring structure involving the metal ion, the nitrogen atom, the two carbon atoms of the ethyl bridge, and the oxygen atom. This bidentate coordination is often described using the kappa notation, as κ²-N,O. This notation specifies that both the nitrogen and oxygen atoms of the ligand are involved in binding to the metal. The formation of such a chelate ring enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands.

Synthesis and Characterization of Metal Complexes

The ability of this compound to act as a versatile ligand has led to the synthesis of various metal complexes. The characterization of these complexes is crucial for understanding their structure, bonding, and potential applications.

Amino alcohols, including this compound, are known to form dimeric complexes with copper(II) ions. A notable example involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone (B191502) in the presence of copper(II) bromide, which unexpectedly yields a dimeric copper(II) complex. acs.orgacs.org In this structure, two copper(II) centers are bridged by oxygen atoms.

The synthesis of such a complex, specifically [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂, where 'flav' is 3-hydroxyflavonolate and '2PEO' is the deprotonated 2-(pyrrolidin-1-yl)ethan-1-olate, demonstrates the coordination capability of this amino alcohol. acs.orgacs.org The formation of this emerald-green crystalline solid was achieved by stirring the reactants at room temperature for an extended period. acs.org The resulting dimeric complex was characterized using single-crystal X-ray diffraction, infrared and UV-Vis spectroscopy, and elemental analysis. acs.orgacs.org

Table 1: Crystallographic Data for a Dimeric Copper(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.85340(10) |

| b (Å) | 8.51480(10) |

| c (Å) | 23.8453(2) |

| **β (°) ** | 99.3920(10) |

Data sourced from a study on a dimeric copper(II) complex incorporating a 2-(pyrrolidin-1-yl)ethan-1-olate ligand. acs.org

In its deprotonated form, the 2-(pyrrolidin-1-yl)ethan-1-olate (2PEO) moiety exhibits a distinct bidentate coordination mode. As observed in the dimeric copper(II) complex mentioned previously, the ligand binds to the copper(II) atom in a κ²-N,O fashion. acs.orgacs.org This means that both the pyrrolidine nitrogen and the ethanolate (B101781) oxygen coordinate to the metal center, forming a stable five-membered chelate ring.

This κ²-bonding arrangement is a common and stable coordination mode for amino alcoholate ligands. The electrostatic interaction is further stabilized by the formation of a μ-oxo bridge, where an oxygen atom is shared between the two copper centers, holding the dimer together. acs.orgacs.org The geometry around the copper(II) ion in such complexes is typically distorted from ideal geometries due to the constraints of the chelating ligands.

Applications of this compound Metal Complexes in Catalysis

The metal complexes derived from this compound and related amino alcohol ligands are of significant interest in the field of catalysis. The specific electronic and steric environment provided by the ligand can influence the activity and selectivity of the metal center in various chemical transformations.

Copper complexes with amino alcohol ligands are particularly well-known for their ability to catalyze aerobic oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. acs.orgnih.gov These reactions are of great industrial importance and represent a greener alternative to traditional methods that use stoichiometric, often toxic, oxidizing agents. In these catalytic systems, molecular oxygen is typically used as the ultimate oxidant.

The general mechanism for the copper-catalyzed aerobic oxidation of an alcohol often involves the following key steps:

Formation of a copper(II)-alkoxide intermediate by reaction of the alcohol with the copper catalyst. acs.org

Oxidation of the bound alkoxide, which can proceed through various pathways, including hydrogen atom transfer.

Reduction of the copper(II) species to copper(I).

Re-oxidation of the copper(I) catalyst back to copper(II) by molecular oxygen, completing the catalytic cycle. acs.org

Complexes of this compound are expected to be competent catalysts for such transformations, with the ligand's structure playing a key role in mediating the redox processes at the copper center.

Table 2: General Scheme for Copper-Catalyzed Alcohol Oxidation

| Step | Description |

|---|---|

| 1. Ligand Exchange | R-CH₂OH + [Cu(II)-L] → [Cu(II)-L(R-CH₂O⁻)] + H⁺ |

| 2. Redox Reaction | [Cu(II)-L(R-CH₂O⁻)] → R-CHO + [Cu(I)-L] + H⁺ |

| 3. Re-oxidation | 2[Cu(I)-L] + ½O₂ + 2H⁺ → 2[Cu(II)-L] + H₂O |

This table represents a simplified, general mechanism for alcohol oxidation catalyzed by copper complexes. acs.org

The design of the ligand is a critical aspect of developing efficient transition metal catalysts. For complexes involving this compound, modifications to the ligand structure can be used to tune the catalytic properties.

Key principles in ligand design include:

Steric Hindrance: Introducing bulky substituents on the pyrrolidine ring or the ethanol backbone can influence the accessibility of the metal center. This can enhance selectivity by controlling which substrates can bind to the catalyst.

Electronic Effects: The electron-donating ability of the ligand affects the redox potential of the metal center. Stronger electron-donating ligands can stabilize higher oxidation states of the metal, which may accelerate the catalytic rate in certain oxidation reactions. For instance, modifying the pyrrolidine ring with electron-donating groups could enhance the catalytic activity of the corresponding copper complex.

Chirality: Introducing chiral centers into the ligand structure is a fundamental strategy for asymmetric catalysis. A chiral version of this compound could be used to synthesize chiral metal complexes capable of catalyzing enantioselective reactions, producing one enantiomer of a chiral product in excess.

By systematically modifying the this compound scaffold, it is possible to develop tailored catalysts with improved activity and selectivity for specific applications.

Derivatives and Analogues of 2 Pyrrolidin 1 Ylamino Ethanol

Synthesis of N-Substituted and O-Substituted Derivatives

The synthesis of N-substituted and O-substituted derivatives of 2-(pyrrolidin-1-ylamino)ethanol allows for the systematic investigation of structure-activity relationships. Standard synthetic methodologies are often employed to introduce a variety of functional groups at these positions.

N-substitution can be achieved through reactions such as alkylation, acylation, and arylation of the secondary amine within the pyrrolidine (B122466) ring. For instance, N-benzyl derivatives of 2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine have been synthesized from L-proline. researchgate.net The synthesis of N-substituted pyrrolidines is a key strategy in the development of new organic compounds. mdpi.com

O-substitution on the ethanol (B145695) side chain typically involves the reaction of the hydroxyl group. Common transformations include etherification and esterification to introduce alkyl, aryl, or acyl groups. The synthesis of these derivatives allows for the fine-tuning of the molecule's physicochemical properties.

Modifications of the Pyrrolidine Ring System

Alterations to the core pyrrolidine ring of this compound lead to the creation of structurally distinct analogues with potentially different chemical and biological properties. These modifications include the introduction of chirality and changes in ring size.

The concept of chirality, or "handedness," is fundamental in organic chemistry and is determined by the spatial arrangement of atoms. libretexts.orgyoutube.comlumenlearning.com A molecule is chiral if it is non-superimposable on its mirror image. youtube.comlumenlearning.comwikipedia.org These non-superimposable mirror images are known as enantiomers. libretexts.orgwikipedia.org Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. libretexts.orgyoutube.com

The introduction of chiral centers into the pyrrolidine ring of this compound can lead to the formation of stereoisomers, namely enantiomers and diastereomers. msu.edu Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org The presence of multiple stereocenters can result in a number of possible stereoisomers. wikipedia.org For example, in the case of tartaric acid, which has two identical chiral centers, three stereoisomers exist: a pair of enantiomers and an achiral diastereomer known as a meso compound. msu.edu The synthesis of enantiomerically pure pyrrolidine derivatives is of significant interest in medicinal chemistry and organocatalysis. mdpi.com Chiral pyrrolidines are often synthesized from chiral starting materials like amino acids. researchgate.net

Modifying the size of the heterocyclic ring from the five-membered pyrrolidine system to larger or smaller rings can significantly impact the molecule's conformation and properties. Ring expansion can lead to six-membered piperidine (B6355638) analogues, while ring contraction can yield four-membered azetidine (B1206935) derivatives. A recently reported method describes the synthesis of pyrrolidine derivatives through a photo-promoted ring contraction of pyridines. nih.gov

Characterization of Structural Diversity in Pyrrolidine-Based Amino Alcohols

The structural diversity of pyrrolidine-based amino alcohols is vast, with numerous examples found in natural products and synthetic compounds. researchgate.net The characterization of these compounds is crucial for understanding their chemical and physical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate the structures of newly synthesized derivatives. researchgate.net X-ray crystallography can provide definitive information about the solid-state conformation and relative stereochemistry of these molecules. mdpi.comnih.gov

The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been reported, showcasing the ability to create a wide range of substitution patterns on the pyrrolidine ring. mdpi.comnih.gov These efforts have led to the creation of 2,3-di, 2,2,3-tri, 2,3,4-tri, and 2,2,3,4-tetrasubstituted pyrrolidine derivatives. mdpi.comnih.gov

Structure-Reactivity Relationships within Analogous Compounds

Understanding the relationship between the structure of a molecule and its reactivity is a central theme in chemistry. For pyrrolidine-based compounds, this involves examining how different substituents and structural modifications influence their chemical behavior.

For example, in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, the nature of the substituents on both the cyclopropane (B1198618) and the amine reactant influences the reaction outcome. nih.gov Similarly, the development of pyrrolidinedione-based inhibitors of the bacterial enzyme MurA has shown that the substitution patterns on the pyrrolidine ring are critical for inhibitory activity. nih.gov

The electronic nature of substituents can also play a significant role. In a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, compounds bearing electron-donating groups on the phenyl ring exhibited notable antioxidant activity. researchgate.net Furthermore, a study on the antitumor activity of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidines identified that the presence of electron-withdrawing or electron-donating substituents influenced their biological efficacy. nih.gov

The reactivity of cyclic thioimidates with anilines has been shown to be dependent on the cyclic structure, which reduces the leaving group ability of the thioester moiety and facilitates enantioselective carbon-carbon bond formation. acs.org The strategic placement of functional groups can also be used to direct the course of a reaction, as seen in the derivatization of hydroxyproline (B1673980) to form various nitrogen heterocycles. nih.gov

Table of Synthesized Pyrrolidine Derivatives and their Characteristics

| Compound Class | Synthetic Method | Key Structural Features | Analytical Techniques | Reference |

|---|---|---|---|---|

| N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidines | Synthesis from L-proline | Varied substituents on the oxadiazole and phenyl rings | IR, ¹H-NMR, ¹³C-NMR, GC-MS | researchgate.net |

| Diethyl (Pyrrolidin-2-yl)phosphonates | Diastereoselective [3+2]cycloaddition followed by reduction | Di-, tri-, and tetra-substituted pyrrolidine ring | X-ray Crystallography | mdpi.comnih.gov |

| 1,5-Substituted Pyrrolidin-2-ones | Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines | Di- and tri-substituted pyrrolidin-2-one core | Not specified | nih.gov |

| Pyrrolidinediones | Multi-step synthesis | Varied substitution patterns on the pyrrolidinedione ring | Not specified | nih.gov |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidine |

| Diethyl (pyrrolidin-2-yl)phosphonates |

| 1,5-Substituted Pyrrolidin-2-ones |

| Pyrrolidinediones |

| MurA |

| Pyrrolo[1,2-a]thieno[3,2-e]pyrimidines |

| L-proline |

| Hydroxyproline |

| Piperidine |

| Azetidine |

| Pyridine |

| Tartaric Acid |

Mechanistic Studies and Theoretical Chemistry

Computational Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying the most plausible pathways from reactants to products. For a molecule like 2-(Pyrrolidin-1-ylamino)ethanol, this could involve studying its formation, decomposition, or its participation in catalytic cycles. Methodologies such as Density Functional Theory (DFT) are commonly employed to achieve a balance between computational cost and accuracy. nih.govscirp.org

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS is essential for determining the activation energy, which governs the reaction rate. For transformations involving this compound, such as N-alkylation or its role in forming iminium ions, computational methods are used to find the specific geometry of the transition state. nih.gov

Transition state theory (TST) is then applied to estimate the kinetic parameters of these transformations. nih.gov The process involves optimizing the geometry of the reactant and product and then using specialized algorithms to locate the saddle point (the transition state) on the potential energy surface connecting them. Frequency calculations are performed to confirm the nature of the stationary points; a stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the reactants, products, and transition states are identified, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as the reaction progresses. The enthalpy of reaction (ΔH) can be determined from the energy difference between products and reactants, while the activation energy (Ea) is the difference between the transition state and the reactants.

Calculations are often performed using robust DFT methods, such as the M06-2X functional with a Pople-style basis set like 6-311+G(d,p), which has been shown to be effective for calculating energies in organic reactions. nih.govscirp.org Isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of the reaction, are often used to calculate accurate enthalpies of formation by canceling out systematic errors in the calculations. scirp.orgscirp.org The resulting energy profile provides a quantitative measure of the reaction's feasibility and kinetics.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State (TS1) | Highest energy point of the reaction | +25.5 |

| Intermediate | A metastable species formed during the reaction | +5.2 |

| Transition State (TS2) | A second transition state leading to the product | +15.8 |

| Products | Final species formed | -10.3 |

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its intrinsic properties, including its reactivity, stability, and spectroscopic characteristics. Modern computational methods allow for a detailed examination of how electrons are distributed within this compound.

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations for organic molecules. arabjchem.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently used to optimize the molecular geometry and compute a wide range of electronic properties. researchgate.netnih.gov

For this compound, DFT calculations would reveal key structural parameters (bond lengths, bond angles, dihedral angles) and electronic properties. Natural Bond Orbital (NBO) analysis, often performed as a post-processing step, can provide further details on charge distribution, hybridization, and intramolecular interactions like hydrogen bonding, which is relevant given the presence of the hydroxyl and amino groups. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the secondary amine, due to the presence of lone pairs. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. Analysis of these orbitals helps predict which sites on the molecule are susceptible to electrophilic or nucleophilic attack. arabjchem.orgresearchgate.net

| Parameter | Description | Calculated Value (a.u.) | Calculated Value (eV) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.215 | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +0.045 | +1.22 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.260 | 7.07 |

| Dipole Moment (µ) | Measure of molecular polarity | 2.85 Debye |

Molecular Dynamics Simulations of this compound and its Complexes

While quantum chemical calculations provide insight into static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes, solvent interactions, and the formation of molecular complexes. rsc.org

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the C-C and C-N bonds of the ethanolamine (B43304) side chain. Furthermore, simulations in an aqueous environment would elucidate how the molecule interacts with water molecules through hydrogen bonding, giving insight into its solubility and hydration shell structure.

MD is also a valuable tool for studying the interaction of this compound with other molecules to form non-covalent complexes. nih.gov By simulating the compound in the presence of a target molecule, such as a biological receptor or a metal ion, one can observe the binding process, determine the stability of the resulting complex, and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern the association. Such simulations are crucial for understanding its behavior in complex chemical or biological systems. rsc.orgnih.gov

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the reactivity and selectivity of chemical compounds. mdpi.comresearchgate.net While specific, in-depth computational studies on this compound are not extensively available in the current body of literature, the established principles of theoretical and computational chemistry can be applied to predict its chemical behavior. These methods provide insights into the electronic structure and energy of molecules, which are fundamental to their reactivity.

The core of predicting reactivity lies in calculating and analyzing various molecular properties and descriptors derived from the electronic wavefunction or electron density. mdpi.com For a molecule like this compound, these calculations can help identify the most likely sites for electrophilic or nucleophilic attack, the stability of potential intermediates, and the energy barriers for different reaction pathways.

Key Concepts in Predicting Reactivity and Selectivity:

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be explained by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial. For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack (electron-donating sites), while the LUMO would highlight the regions prone to nucleophilic attack (electron-accepting sites). arabjchem.org

Global Reactivity Descriptors: These descriptors provide a general measure of a molecule's reactivity. They are calculated from the energies of the HOMO and LUMO. Important global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. nih.gov

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Higher softness suggests higher reactivity. nih.gov

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Transition State Theory: To predict the selectivity of a reaction (e.g., regioselectivity or stereoselectivity), computational chemists locate and calculate the energies of the transition states for all possible reaction pathways. The pathway with the lowest energy barrier is the most kinetically favorable and is predicted to be the major product. mdpi.com

Hypothetical Application to this compound:

A computational study on this compound would likely begin with geometry optimization to find the most stable three-dimensional structure of the molecule. Following this, various quantum chemical calculations would be performed, typically using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov

The results of these calculations would provide valuable data, which could be presented in tables for analysis.

Illustrative Data Tables for a Hypothetical Study:

The following tables are examples of the types of data that would be generated in a quantum chemical study of this compound to predict its reactivity and selectivity.

Table 1: Calculated Global Reactivity Descriptors

This table would provide a general overview of the molecule's reactivity.

| Descriptor | Symbol | Value (hypothetical) |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | 1.2 eV |

| HOMO-LUMO Gap | ΔE | 7.7 eV |

| Chemical Hardness | η | 3.85 |

| Global Softness | S | 0.26 |

| Electronegativity | χ | 2.65 |

| Electrophilicity Index | ω | 0.91 |

Table 2: Fukui Functions for Selected Atoms

This table would pinpoint the most reactive atomic sites within the molecule. The Fukui function f+ indicates susceptibility to nucleophilic attack, while f- indicates susceptibility to electrophilic attack.

| Atom | f+ (hypothetical) | f- (hypothetical) | Predicted Reactivity |

| O (hydroxyl) | 0.12 | 0.25 | Prone to electrophilic attack |

| N (pyrrolidine) | 0.08 | 0.18 | Moderate electrophilic attack |

| N (amino) | 0.15 | 0.35 | Most prone to electrophilic attack |

| C (hydroxyl-adjacent) | 0.20 | 0.05 | Prone to nucleophilic attack |

By analyzing these and other calculated parameters, a detailed picture of the chemical reactivity and selectivity of this compound can be constructed. For instance, the Fukui functions in the hypothetical Table 2 would suggest that the amino nitrogen is the most likely site for an electrophilic attack, such as protonation or alkylation. Conversely, the carbon atom attached to the hydroxyl group would be a likely target for a nucleophilic attack.

These theoretical predictions can then guide synthetic chemists in designing experiments, choosing appropriate reagents, and predicting the outcomes of chemical reactions involving this compound.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation (post-synthesis)

Spectroscopic methods are fundamental in confirming the successful synthesis of 2-(Pyrrolidin-1-ylamino)ethanol by providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific location within the structure. For instance, the protons of the pyrrolidine (B122466) ring typically appear as multiplets in the aliphatic region, while the methylene (B1212753) protons of the ethanolamine (B43304) side chain exhibit characteristic shifts and couplings. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to see separate signals for the four non-equivalent carbons of the pyrrolidine ring and the two carbons of the ethanol (B145695) side chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY experiments reveal proton-proton coupling relationships, helping to establish the connectivity of adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on predictive models and may not reflect experimental values precisely.

| Atom No. | Predicted Shift (ppm) |

|---|---|

| 1 | 2.81 |

| 2 | 2.51 |

| 3 | 1.77 |

| 4 | 1.61 |

| 5 | 2.53 |

| 6 | 2.81 |

| 7 | 3.65 |

| 8 | 4.50 (OH) |

Table 2: Predicted ¹³C NMR Spectral Data for Pyrrolidine This table provides reference data for the pyrrolidine ring, a core component of the target molecule.

| Atom No. | Predicted Shift (ppm) |

|---|---|

| C1, C4 | 25.7 |

| C2, C3 | 47.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic pyrrolidine and ethanolamine moieties would appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine can be observed around 1200-1000 cm⁻¹. The absence of certain bands, such as a carbonyl (C=O) stretch, can also confirm the purity of the synthesized product. researchgate.netmdpi.comnih.govchemicalbook.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. researchgate.netmdpi.comchemicalbook.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of a water molecule from the molecular ion. libretexts.org The base peak in the spectrum is often due to the formation of a stable fragment ion. For example, in many amines, alpha-cleavage leads to the most abundant ion. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and conformational details of the molecule. nih.gov The resulting crystal structure can reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. nih.gov While not always feasible if the compound is not a crystalline solid, X-ray crystallography provides unparalleled structural detail. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.govchemicalbook.com The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula of this compound (C₆H₁₄N₂O). A close agreement between the experimental and theoretical values provides strong evidence for the empirical and molecular formula of the synthesized compound, thus confirming its elemental composition and purity. nih.govchemicalbook.com

Advanced Applications in Chemical Science and Technology

2-(Pyrrolidin-1-yl)ethanol as a Building Block in Complex Organic Synthesis

As a bifunctional molecule, 2-(pyrrolidin-1-yl)ethanol serves as a fundamental building block for constructing more complex chemical architectures. ambeed.commedchemexpress.com The tertiary amine of the pyrrolidine (B122466) ring and the primary alcohol group offer two distinct points for chemical modification, allowing for its incorporation into a wide array of larger molecules.

The pyrrolidine ring is a significant structural motif, or scaffold, found in numerous natural products and pharmaceutically active compounds. mdpi.com Consequently, 2-(pyrrolidin-1-yl)ethanol is an important intermediate for the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. pharmacompass.com Its structure is incorporated into drug precursors and other specialized chemical intermediates. The synthesis of various pyrrolidine derivatives often involves the reaction of a pyrrolidine-containing molecule with other reagents to build complexity. For example, pyrrolidine can be reacted with ethyl bromoacetate (B1195939) to form ethyl 2-(pyrrolidin-1-yl)acetate, demonstrating a typical nucleophilic substitution pathway that can be adapted for similar building blocks. The pyrrolidine scaffold is a key component of many drugs, including those for treating erectile dysfunction and viral infections. mdpi.com

Below is a table of representative fine chemicals and drug classes that feature the pyrrolidine core, for which 2-(pyrrolidin-1-yl)ethanol can serve as a potential precursor.

| Compound Class / Name | Core Structure | Significance / Application |

| Pyrrolidin-2-ones | γ-Lactam | Important building blocks in medicinal chemistry and structural subunits of bioactive compounds. ontosight.ai |

| Avanafil | Substituted Pyrrolidine | A phosphodiesterase-5 (PDE5) inhibitor used for treating erectile dysfunction. mdpi.com |

| Elbasvir | Substituted Pyrrolidine | An inhibitor of the hepatitis C virus NS5A replication complex. mdpi.com |

| Substituted Pyrrolidines | Pyrrolidine Ring | Used as intermediates for dipeptidyl peptidase IV inhibitors. |

This table illustrates the types of complex molecules that rely on the pyrrolidine scaffold, highlighting the importance of building blocks like 2-(pyrrolidin-1-yl)ethanol.

In the realm of materials science, 2-(pyrrolidin-1-yl)ethanol is categorized as a polymer reagent and additive. ambeed.com Its dual functionality allows it to be used as a monomer in polymerization reactions. The hydroxyl group can participate in step-growth polymerizations to form polyesters or polyethers, while the pyrrolidine ring can be leveraged for specific properties or further functionalization.

The compound can also act as a crosslinking agent, creating networks between polymer chains to enhance mechanical strength and thermal stability. Furthermore, its incorporation into a polymer backbone or as a side chain can modify the material's properties, such as improving solubility, adhesion, or providing sites for metal ion chelation. Its potential use as a biomaterial has also been noted, suggesting applications in biomedical devices or drug delivery systems. medchemexpress.com

Catalytic Roles of 2-(Pyrrolidin-1-yl)ethanol-derived Species

Derivatives of 2-(pyrrolidin-1-yl)ethanol play a significant role in catalysis, primarily by acting as ligands that coordinate with metal centers to form active catalysts. The molecule's nitrogen atom and the oxygen atom of the hydroxyl group can work together as a bidentate ligand, chelating to a metal ion. Such amino-alcohol ligands are important in coordination chemistry and homogeneous catalysis.

A specific research finding has demonstrated the formation of a dimeric copper(II) complex where the deprotonated form of the molecule, 2-(pyrrolidin-1-yl)ethan-1-olate, acts as a bidentate ligand. In this complex, the ligand binds to the copper(II) center through both its nitrogen and oxygen atoms in a κ²-bonding mode. This ability to form stable metal complexes is crucial for their function in catalytic cycles, such as in oxidation or asymmetric synthesis reactions.

The table below summarizes the details of this reported copper complex.

| Feature | Description |

| Complex Name | (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimer |

| Metal Center | Copper(II) |

| Ligand | 2-(pyrrolidin-1-yl)ethan-1-olate |

| Bonding Mode | The ligand is bound to the copper atom in a κ²-bonding mode, coordinating through both the nitrogen and oxygen atoms. |

| Overall Structure | A dimeric complex where two copper centers are bridged by oxygen atoms. |

This table provides details on a specific catalytically relevant species derived from 2-(pyrrolidin-1-yl)ethanol.

Potential in Renewable Chemical Feedstocks and Sustainable Processes

The production of nitrogen-containing chemicals from renewable resources is a key goal of green chemistry. nih.gov The pyrrolidine ring, the core of 2-(pyrrolidin-1-yl)ethanol, can be synthesized from biomass-derived platform molecules. A significant pathway involves the use of levulinic acid, which is readily produced from the acid-catalyzed dehydration of C6 sugars from lignocellulosic biomass. nih.govd-nb.info

Levulinic acid can be converted into pyrrolidones through reductive amination. rsc.orgresearchgate.net This process typically involves reacting levulinic acid with an amine source in the presence of a catalyst. d-nb.info These pyrrolidones can be further reduced to yield pyrrolidines. organic-chemistry.org This synthetic route provides a viable path to producing the pyrrolidine component of 2-(pyrrolidin-1-yl)ethanol from a sustainable feedstock, reducing reliance on fossil fuels. nih.gov

Furthermore, the processes themselves are being optimized for sustainability. Research has focused on using efficient heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and recycled. d-nb.inforesearchgate.net Moreover, these reactions have been successfully carried out in green solvents like water or cyclopentyl methyl ether (CPME), minimizing the environmental impact of organic solvents. d-nb.inforesearchgate.net The use of microwave-assisted synthesis has also been shown to accelerate the conversion of levulinic acid, offering a more energy-efficient method. d-nb.info

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalyst Development

The synthesis of pyrrolidine-containing molecules is a mature field, yet the pursuit of more efficient, sustainable, and selective methods continues to drive research. Future efforts concerning 2-(Pyrrolidin-1-ylamino)ethanol and its analogs will likely move beyond traditional multi-step procedures towards more elegant and atom-economical strategies.

Key areas for exploration include:

Borrowing Hydrogen/Hydrogen Autotransfer Catalysis: Iridium-catalyzed N-heterocyclization of diols and primary amines represents a highly efficient method for creating pyrrolidine (B122466) rings. organic-chemistry.org Future research could adapt this "borrowing hydrogen" methodology to directly synthesize complex amino alcohols from simpler, readily available precursors, potentially offering a greener alternative to classical methods that often involve protecting groups and harsh reagents. A chiral amine-derived iridacycle complex has already shown success in providing enantioenriched pyrrolidines from racemic diols and primary amines. organic-chemistry.org

C-H Amination: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds has been effectively used to produce pyrrolidines. organic-chemistry.org Investigating this approach could lead to novel, direct syntheses of substituted this compound derivatives, bypassing the need for pre-functionalized starting materials.

Organocatalysis: Pyrrolidine-based structures are themselves potent organocatalysts. mdpi.com A future research direction involves a feedback loop where novel pyrrolidine derivatives are synthesized and then screened for their catalytic activity in asymmetric reactions, potentially leading to the discovery of more efficient catalysts for their own synthesis or for the production of other valuable chiral molecules. mdpi.com

Table 1: Potential Catalytic Systems for Pyrrolidine Ring Synthesis This table is interactive. Users can sort data by clicking on the headers.

| Catalyst Type | Metal/Core | Example Reaction | Potential Advantages | Reference |

|---|---|---|---|---|

| Iridium Complex | Iridium | N-heterocyclization of diols and amines | High atom economy, good to excellent yields | organic-chemistry.org |

| Copper Catalyst | Copper | Intramolecular amination of C(sp3)-H bonds | High regio- and chemoselectivity, mild conditions | organic-chemistry.org |

| Rhodium Catalyst | Rhodium | Reaction with O-benzoylhydroxylamines | Access to varied pyrrolidines in very good yields | organic-chemistry.org |

| Nanomagnetic Catalyst | Iron Oxide | MCR for 3-acyl-5-hydroxy-3-pyrrolin-2-ones | Excellent yields, catalyst recyclability | researchgate.net |

Advanced Mechanistic Investigations and Computational Modeling

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For reactions involving the this compound scaffold, a combination of experimental kinetics and computational modeling will be instrumental.

Future research should focus on:

Mechanistic Elucidation: Reactions such as the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with amines to form γ-amino esters, which then cyclize, provide a rich area for mechanistic study. mdpi.com Detailed investigation into the intermediates, transition states, and the precise role of the catalyst can reveal pathways to control diastereoselectivity and expand the substrate scope. mdpi.com

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways. These studies can predict the influence of substituents on the electronic properties of the reactants and transition states, rationalize observed stereochemical outcomes, and guide the design of more effective catalysts. For instance, modeling could explore the intramolecular proton transfer from a protonated amide, a key step in certain pyrrolidine syntheses. organic-chemistry.org

Kinetics and Reaction Modeling: As demonstrated in studies of related amine systems, kinetic models can interpret complex reaction networks. researchgate.net Applying such models to the synthesis of this compound could help to identify rate-limiting steps and optimize reaction conditions (temperature, pressure, catalyst loading) for improved yield and purity. researchgate.net

Table 2: Proposed Areas for Computational Investigation This table is interactive. Users can sort data by clicking on the headers.

| Research Question | Computational Method | Potential Outcome |

|---|---|---|

| What is the transition state geometry in a catalyzed C-N bond formation? | Density Functional Theory (DFT) | Rationalize and predict stereoselectivity. |

| How do substituents on the pyrrolidine ring affect reaction rates? | Quantitative Structure-Activity Relationship (QSAR) | Guide the design of derivatives with desired reactivity. |

| What is the energy profile of a multi-step one-pot synthesis? | Reaction Pathway Modeling | Identify rate-limiting steps and potential side reactions. |

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Scaffold

The unique trifunctional nature of this compound makes it an ideal building block, or "scaffold," for the construction of more complex, functional molecules and materials. mdpi.com The pyrrolidine nitrogen, the amino nitrogen, and the terminal hydroxyl group all serve as potential points for covalent modification.

Prospective research directions include:

Polymer Chemistry: The hydroxyl and secondary amine groups are suitable for polymerization reactions. For example, the molecule could be incorporated as a monomer in the synthesis of novel polyurethanes, polyesters, or polyamides. The pendant pyrrolidine group would introduce unique properties to the polymer backbone, such as altered solubility, thermal stability, or metal-binding capabilities.

Supramolecular Assemblies: By attaching specific recognition motifs (e.g., hydrogen bond donors/acceptors, aromatic surfaces) to the scaffold's functional groups, self-assembling systems can be designed. These could lead to the formation of gels, liquid crystals, or other organized nanostructures with applications in sensing or controlled release.

Hybrid Scaffolds: The concept of hybridizing scaffolds, successful in drug discovery, can be applied to materials science. nih.gov The this compound unit could be coupled with other molecular hubs like triazines or porphyrins to create well-defined, multi-armed structures with tailored electronic or photophysical properties. mdpi.com The rational design of such molecules emphasizes precise control over the number and placement of attached functional units. mdpi.com

Table 3: Potential Derivatizations for Functional Material Synthesis This table is interactive. Users can sort data by clicking on the headers.

| Functionalization Site | Attached Group | Resulting Property/Function | Potential Application |

|---|---|---|---|

| Hydroxyl Group | Acrylate/Methacrylate | Polymerizable Moiety | Synthesis of functional polymers, hydrogels |

| Amino Group | Long Alkyl Chain | Amphiphilicity | Surfactants, phase-transfer catalysts |

| Pyrrolidine Nitrogen | Fluorescent Dye | Optical Reporter | Chemical sensors, bio-imaging probes |

Broader Applications in Non-Pharmacological Chemical Industries

Beyond its potential in medicine, the this compound structure is well-suited for a range of other chemical industries. Its combination of a heterocyclic amine and an amino alcohol functional group suggests several promising avenues.

Organocatalysis: The pyrrolidine motif is a cornerstone of asymmetric organocatalysis, particularly in prolinol-derived systems. mdpi.com Future research could explore the use of this compound and its chiral derivatives as catalysts or pre-catalysts for key organic transformations, such as aldol (B89426) and Michael reactions. The additional amino group could play a cooperative role in catalysis, potentially leading to novel reactivity or enhanced selectivity. mdpi.com

Corrosion Inhibition: Amino alcohols are widely used as corrosion inhibitors for ferrous and other metals, particularly in aqueous systems. The nitrogen and oxygen atoms can adsorb onto the metal surface, forming a protective film. The efficacy of this compound in this capacity, especially in comparison to industrial standards like monoethanolamine (MEA), warrants investigation.

Ligands for Metal Extraction: The multiple nitrogen and oxygen atoms in the molecule make it a potential chelating ligand for metal ions. This could be exploited in hydrometallurgy for the selective extraction and separation of valuable or heavy metals from ores or waste streams.

Gas Scrubbing: Alkanolamines are the workhorses of industrial gas sweetening, used to remove acidic gases like CO2 and H2S. While MEA is common, sterically hindered amines are also of great interest. researchgate.net Research into the CO2 absorption capacity, kinetics, and degradation resistance of this compound could reveal its potential as a next-generation solvent for carbon capture technologies.

Table 4: Potential Non-Pharmacological Applications This table is interactive. Users can sort data by clicking on the headers.

| Industrial Sector | Application | Rationale for Use | Key Research Question |

|---|---|---|---|

| Fine Chemicals | Asymmetric Organocatalysis | Pyrrolidine is a privileged catalytic scaffold. mdpi.com | Can it catalyze key C-C bond-forming reactions with high enantioselectivity? |

| Heavy Industry | Corrosion Inhibition | Amino alcohols form protective films on metal surfaces. | What is its inhibition efficiency on mild steel in acidic/saline media? |

| Mining/Recycling | Hydrometallurgy | Acts as a potential multidentate ligand for metal ions. | What is its selectivity for precious metals (e.g., Au, Pd) over base metals (e.g., Cu, Fe)? |

Q & A

Q. Optimization Strategies :

- Temperature Control : Room temperature (RT) for reduction steps minimizes side reactions.

- Catalyst Concentration : Adjusting iodine or NaBH₄ ratios can enhance intermediate stability.

- Purification : Ethanol-water recrystallization improves purity, while ethyl acetate is effective for final product isolation .

Q. Table 1. Example Reaction Conditions for Pyrrolidine-Ethanolamine Derivatives

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| i | Methanol, NaBH₄, I₂, RT, 30 min | Reduction and intermediate formation |

| ii | NaOH, EtOH, reflux | Hydrolysis and neutralization |

| iii | EDC·HCl, HOBT, DMF, Triethylamine | Amide coupling |

(Basic) Which spectroscopic methods are most effective for structural elucidation of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.5–2.0 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), and δ 4.8–5.2 ppm (OH) confirm the ethanolamine moiety .

- ¹³C NMR : Signals near 60–70 ppm indicate C-N bonds in the pyrrolidine ring.

- IR Spectroscopy : Bands at 3300 cm⁻¹ (N-H stretch) and 1050–1100 cm⁻¹ (C-O stretch) are critical .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 159 for related derivatives) .

(Advanced) How can researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies may arise from:

- Assay Variability : Differences in solvent systems (e.g., ethanol concentration) or cell lines .

- Purity Issues : Impurities from incomplete purification (e.g., residual DMF) can skew results .

Q. Methodological Solutions :

- Standardized Protocols : Use USP-grade solvents and replicate assays across independent labs.

- Analytical Rigor : Employ HPLC (>95% purity threshold) and control for solvent effects .

- Data Triangulation : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. cellular) .

(Advanced) What computational strategies predict the physicochemical properties of this compound?

Answer:

- Thermodynamic Models : The "centerpiece" approach calculates vaporization enthalpies (ΔHvap) by extrapolating data from simpler ethanolamine derivatives (e.g., 2-(benzylamino)-ethanol) .

- Limitations : Hydrogen bonding and steric effects in pyrrolidine rings are poorly modeled, necessitating experimental validation via differential scanning calorimetry (DSC) .

Q. Table 2. Predicted vs. Experimental ΔHvap for Analogous Compounds

| Compound | Predicted ΔHvap (kJ/mol) | Experimental ΔHvap (kJ/mol) |

|---|---|---|

| 2-(Benzylamino)-ethanol | 68.2 | 65.8 ± 1.2 |

| 2-(Phenylamino)-ethanol | 70.5 | 69.1 ± 1.5 |

(Safety) What are the critical hazard considerations when handling this compound?

Answer:

Based on structurally related compounds:

- Hazard Classification :

- Acute Toxicity (H302) : Avoid ingestion; use gloves and lab coats .

- Respiratory Irritation (H335) : Operate in fume hoods with >6 air changes/hour .

- Spill Management : Absorb with ethanol-compatible materials (e.g., silica gel) and dispose via authorized facilities .

Q. Table 3. Safety Profile and Mitigation Measures

| Hazard Class | Precautionary Measures |

|---|---|

| Skin Irritation (H315) | Nitrile gloves; emergency showers |

| Eye Damage (H319) | Goggles; eye wash stations |

(Advanced) How can structure-activity relationship (SAR) studies optimize this compound derivatives for medicinal applications?

Answer:

- Analog Synthesis : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, benzyl) to modulate lipophilicity .

- Bioactivity Testing : Prioritize assays targeting kinase inhibition or GPCR modulation, as seen in pyrazolo-pyrimidine derivatives .

- Computational Docking : Use AutoDock Vina to predict binding affinities against targets like dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.